Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester
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Overview
Description
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester is a chemical compound with the molecular formula C9H13N2O3PS and a molecular weight of 260.254 . This compound is known for its unique structure, which includes a phosphonic acid group, two cyano groups, and a methylthio group attached to an ethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester typically involves the reaction of diethyl phosphite with a suitable precursor containing the [2,2-dicyano-1-(methylthio)ethenyl] group. The reaction conditions often require the use of a base to facilitate the formation of the phosphonic acid ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines .
Scientific Research Applications
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. The cyano and methylthio groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but with a phenyl group instead of the [2,2-dicyano-1-(methylthio)ethenyl] group.
Phosphonic acid, ethyl-, diethyl ester: Contains an ethyl group instead of the [2,2-dicyano-1-(methylthio)ethenyl] group.
Phosphonic acid, P-(1-diazo-2-oxo-2-phenylethyl)-, diethyl ester: Contains a diazo and phenylethyl group.
Uniqueness
Phosphonic acid, [2,2-dicyano-1-(methylthio)ethenyl]-, diethyl ester is unique due to the presence of both cyano and methylthio groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other phosphonic acid derivatives, making it a valuable compound for specialized applications .
Properties
CAS No. |
194095-91-5 |
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Molecular Formula |
C9H13N2O3PS |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
2-[diethoxyphosphoryl(methylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C9H13N2O3PS/c1-4-13-15(12,14-5-2)9(16-3)8(6-10)7-11/h4-5H2,1-3H3 |
InChI Key |
BPOTUAAAYRCYRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(=C(C#N)C#N)SC)OCC |
Origin of Product |
United States |
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